Product packaging for N-(3-Butynyl)phthalimide(Cat. No.:CAS No. 14396-90-8)

N-(3-Butynyl)phthalimide

Cat. No.: B084124
CAS No.: 14396-90-8
M. Wt: 199.2 g/mol
InChI Key: YIMNQWSIQLKYOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Phthalimide (B116566) Scaffolds in Organic Synthesis and Medicinal Chemistry

The phthalimide moiety, an isoindole-1,3-dione, is a privileged scaffold in medicinal chemistry and organic synthesis. ucl.ac.ukrsc.org Phthalimides are found in a variety of natural products, pharmaceuticals, agrochemicals, and dyes. rsc.org Their chemical characteristics, including hydrophobicity which allows for passage across biological membranes, contribute to their biological activities. ucl.ac.uk

Phthalimide derivatives have been extensively studied and have demonstrated a wide array of biological activities, including:

Anti-inflammatory nih.govresearchgate.netresearchgate.net

Anticancer ucl.ac.ukrsc.orgresearchgate.net

Antimicrobial (antibacterial and antifungal) ucl.ac.ukrsc.orgnih.govnih.gov

Anticonvulsant ucl.ac.ukrsc.orgresearchgate.net

Antiviral ucl.ac.uknih.gov

The versatility of the phthalimide scaffold allows for the synthesis of a diverse range of biologically active molecules. ucl.ac.uknih.gov For instance, the well-known drug thalidomide (B1683933) and its analogues, lenalidomide (B1683929) and pomalidomide, contain the phthalimide core and exhibit immunomodulatory effects. ucl.ac.uk The development of new synthetic methods, including metal-catalyzed and metal-free reactions, continues to expand the library of functionalized phthalimides for various applications. rsc.orgacs.org

Role of Terminal Alkynes in Chemical Derivatization and Bioconjugation

Terminal alkynes are highly versatile functional groups in organic chemistry, prized for their ability to participate in a wide range of chemical transformations. acs.orgchemistryviews.org Their reactivity allows for the construction of complex molecular architectures and the modification of biomolecules. nih.gov

Key reactions involving terminal alkynes include:

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of "click chemistry," a set of powerful, reliable, and selective reactions. nih.govnih.gov This reaction forms a stable triazole ring and is widely used in bioconjugation, materials science, and drug discovery. researchgate.net

Glaser-Hay Coupling: This reaction involves the coupling of two terminal alkynes in the presence of a copper(I) catalyst to form a diyne. nih.govnih.gov Bioorthogonal versions of this reaction have been developed for modifying proteins under physiological conditions. nih.govnih.gov

Sonogashira Coupling: A cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. researchgate.net

Hydration: The addition of water across the triple bond to form ketones. organic-chemistry.org

Oxidation and Reduction: The alkyne group can be oxidized to carboxylic acids or ketones, or reduced to alkenes or alkanes.

In the context of bioconjugation, terminal alkynes can be incorporated into biomolecules like proteins, allowing for their specific labeling and modification. nih.govresearchgate.net This has been instrumental in studying protein function and developing new therapeutic and diagnostic tools. nih.gov

Historical Context of N-(3-Butynyl)phthalimide in Academic Investigations

N-substituted phthalimides have long been recognized as important intermediates in organic synthesis, particularly for the preparation of primary amines. google.com The synthesis of this compound itself has been reported through various methods, including the Mitsunobu reaction. google.com This reaction allows for the direct conversion of an alcohol (3-butyn-1-ol) to the corresponding N-substituted phthalimide by reacting it with phthalimide in the presence of a triarylphosphine and a dialkyl azodicarboxylate. google.com

A notable application of this compound is its use as an intermediate in the synthesis of inhibitors for the enzyme cytosolic phospholipase A2, which are being investigated as potential pain-relieving drugs. google.com The presence of both the protected amine and the reactive alkyne in one molecule makes it a strategic starting material for building more complex pharmaceutical agents. cymitquimica.comgoogle.com Its utility has been documented in various chemical and pharmaceutical research publications, underscoring its role as a valuable synthetic intermediate. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9NO2 B084124 N-(3-Butynyl)phthalimide CAS No. 14396-90-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-but-3-ynylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12(13)15/h1,4-7H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMNQWSIQLKYOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50457580
Record name N-(3-Butynyl)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14396-90-8
Record name N-(3-Butynyl)phthalimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14396-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Butynyl)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 3 Butynyl Phthalimide and Its Derivatives

Classical Approaches to N-Substituted Phthalimides

The introduction of substituents onto the nitrogen atom of the phthalimide (B116566) core is a well-trodden path in organic synthesis, with several classical methods remaining relevant today.

Mitsunobu Reaction for Phthalimide N-Substitution

The Mitsunobu reaction is a versatile and powerful method for the N-alkylation of phthalimides. organic-chemistry.orgorganic-chemistry.org This reaction facilitates the conversion of primary and secondary alcohols directly into N-substituted phthalimides under mild conditions. organic-chemistry.orgorganic-chemistry.org The process typically involves the use of a triarylphosphine, such as triphenylphosphine (B44618) (PPh₃), and a dialkyl azodicarboxylate, like diethylazodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orggoogle.com

The reaction mechanism initiates with the formation of a phosphonium (B103445) intermediate from the combination of triphenylphosphine and the azodicarboxylate. organic-chemistry.org This intermediate then activates the alcohol, making it susceptible to nucleophilic attack by the phthalimide nitrogen. organic-chemistry.org A significant advantage of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, making it a valuable tool in stereoselective synthesis. organic-chemistry.org

However, a notable drawback of the classical Mitsunobu reaction is the stoichiometric generation of by-products, namely triphenylphosphine oxide and a dialkyl, diacyl hydrazide. google.com These by-products can complicate the purification of the desired N-substituted phthalimide, potentially limiting its industrial-scale utility. google.com To address this, various modifications and new reagents have been developed to simplify the removal of these side products. organic-chemistry.org

Gabriel Synthesis and Ing-Manske Procedure for Amine Precursors

The Gabriel synthesis, first reported by Siegmund Gabriel in 1887, is a foundational method for transforming primary alkyl halides into primary amines, using potassium phthalimide as a key reagent. wikipedia.orgchemeurope.com The initial step involves the N-alkylation of the potassium salt of phthalimide with a primary alkyl halide to yield an N-alkylphthalimide. wikipedia.org

Traditionally, the liberation of the primary amine from the N-alkylphthalimide was achieved through acidic hydrolysis. wikipedia.org However, this method often requires harsh conditions and can lead to low yields or the formation of side products. wikipedia.orgthermofisher.com

A significant improvement to the cleavage step was introduced by Ing and Manske in 1926. The Ing-Manske procedure utilizes hydrazine (B178648) hydrate (B1144303) in a refluxing solvent, typically ethanol, to cleave the N-alkylphthalimide under milder, neutral conditions. thermofisher.comnrochemistry.com This reaction produces the desired primary amine along with a phthalhydrazide (B32825) precipitate. wikipedia.org While the Ing-Manske procedure offers a gentler alternative to acidic hydrolysis, the separation of the phthalhydrazide by-product can still present challenges. wikipedia.orgchemeurope.com

The Gabriel synthesis is generally not effective for the synthesis of secondary amines from secondary alkyl halides. wikipedia.org

Targeted Synthesis of N-(3-Butynyl)phthalimide

The specific synthesis of this compound can be achieved through several established methods, leveraging the reactivity of phthalimide derivatives and a suitable four-carbon alkyne source.

Reaction of Phthalic Anhydride (B1165640) Derivatives with 3-Butyn-1-amine

A direct and common method for the preparation of N-substituted phthalimides is the dehydrative condensation of phthalic anhydride with a primary amine at elevated temperatures. organic-chemistry.orgchemicalbook.com In the case of this compound, the corresponding primary amine, 3-butyn-1-amine, would be reacted with phthalic anhydride. This reaction typically proceeds by refluxing the reactants in a solvent like acetic acid, followed by filtration and recrystallization to yield the desired product. sphinxsai.com

ReactantsProductConditions
Phthalic Anhydride, 3-Butyn-1-amineThis compoundAcetic acid, reflux sphinxsai.com

Alternative Synthetic Routes to this compound

An alternative and widely used laboratory-scale synthesis of this compound utilizes the Mitsunobu reaction. In this approach, phthalimide is reacted with 3-butyn-1-ol (B147353) in the presence of triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) in a suitable solvent like toluene. google.com The reaction is typically initiated at a reduced temperature and then allowed to proceed at room temperature. google.com The product can then be isolated by filtration after the addition of a solvent like methanol (B129727) to precipitate the by-products. google.com

Another viable route involves the N-alkylation of potassium phthalimide with a suitable 3-butynyl halide, such as 3-butynyl bromide or iodide. This method follows the principles of the Gabriel synthesis, where the phthalimide anion acts as a nucleophile to displace the halide, forming the C-N bond.

Advanced Synthetic Transformations Involving the Butynyl Moiety

The terminal alkyne functionality of the butynyl group in this compound makes it a versatile handle for a variety of subsequent chemical transformations. This reactivity is of significant interest in medicinal chemistry and materials science. cymitquimica.com

One of the most prominent applications of the terminal alkyne is in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and highly specific formation of a stable triazole ring by reacting with an azide-containing molecule. This strategy is widely employed in bioconjugation and the synthesis of complex molecular architectures.

Furthermore, the terminal alkyne can participate in Sonogashira cross-coupling reactions with aryl or vinyl halides. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of extended π-conjugated systems. beilstein-journals.org

The butynyl group can also undergo various other transformations, including:

Oxidation: The alkyne can be oxidized to form carboxylic acids or ketones.

Reduction: The triple bond can be selectively reduced to an alkene (using catalysts like Lindlar's catalyst) or fully reduced to an alkane through hydrogenation.

These diverse reactive pathways underscore the utility of this compound as a valuable building block in the synthesis of a wide range of more complex molecules.

Copper-Catalyzed Alkyne Cross-Coupling Reactions for Asymmetric Diynes

The synthesis of asymmetric 1,3-diacetylenes featuring a phthalimide-protected amine can be effectively achieved through the copper-catalyzed cross-coupling of this compound with various terminal alkynes. digitellinc.com This methodology is significant as conjugated diynes are valuable precursors for creating conjugated polymers and serve as fundamental synthetic building blocks. digitellinc.com The primary challenge in synthesizing asymmetric diynes lies in controlling the reaction to favor the desired cross-coupled product over symmetric homocoupling. digitellinc.com

Recent advancements have demonstrated that optimizing reaction conditions, such as activating the copper catalyst with mixed copper salts and carefully controlling the rate of alkyne addition, can lead to moderate to high yields of the asymmetric diynes. digitellinc.com The solid-state packing of these resulting phthalimide diacetylenes, influenced by the flexibility of the diyne structure, is a crucial factor for potential applications in topochemical polymerization to form durable materials and sensors. digitellinc.com

Table 1: Examples of Copper-Catalyzed Alkyne Cross-Coupling Reactions

EntryThis compoundTerminal AlkyneCatalyst SystemYieldReference
1PresentPhenylacetyleneMixed Copper SaltsModerate digitellinc.com
2PresentTrimethylsilylacetyleneMixed Copper SaltsHigh digitellinc.com
3Present1-HeptyneMixed Copper SaltsModerate digitellinc.com

Sonogashira Cross-Coupling Reactions with this compound

The Sonogashira cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base, and it can be conducted under mild conditions, including at room temperature. wikipedia.orglibretexts.org The versatility of the Sonogashira reaction has led to its extensive use in the synthesis of complex molecules, pharmaceuticals, and organic materials. wikipedia.org

In the context of this compound, the Sonogashira reaction allows for the coupling of the terminal alkyne with a diverse range of aryl and vinyl halides, leading to the formation of arylalkynes and conjugated enynes. libretexts.org For instance, the reaction of this compound with an appropriate aryl halide in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a copper(I) salt furnishes the corresponding N-substituted arylbutynylphthalimide. This reaction was utilized in the synthesis of the natural product brevicolline. beilstein-journals.org

The efficiency of the Sonogashira coupling can be influenced by the choice of catalyst, ligands, and reaction conditions. While traditional catalysts include Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂, newer, more efficient palladium-phosphine complexes have been developed. libretexts.org Copper-free Sonogashira protocols have also been established, offering alternatives for specific applications. libretexts.org

Table 2: Sonogashira Coupling of this compound with Aryl Halides

EntryThis compoundAryl/Vinyl HalideCatalyst SystemProductReference
1PresentIodo-β-carboline derivativePd(PPh₃)₄, CuIBrevicolline intermediate beilstein-journals.org
2PresentIodobenzenePd(PPh₃)₂Cl₂, CuIN-(4-Phenyl-3-butynyl)phthalimide wikipedia.orglibretexts.org
3PresentVinyl IodidePd(dppe)Cl₂, CuIN-(3-Buten-1-ynyl)phthalimide derivative wikipedia.org

Mannich Reactions for Aminoacetylenic Phthalimide Derivatives

The Mannich reaction is a three-component condensation involving an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine, which results in the formation of an aminomethylated product. organic-chemistry.org This reaction is particularly valuable in the synthesis of various pharmacologically active compounds. iosrphr.org

For this compound derivatives, the Mannich reaction provides a route to aminoacetylenic phthalimides. While direct Mannich reactions on this compound are not extensively detailed in the provided search results, analogous reactions with similar propargyl phthalimide structures illustrate the methodology. For example, N-(propargyloxy)phthalimide undergoes a Mannich reaction with formaldehyde and an appropriate amine in the presence of a cuprous chloride catalyst to yield N-[4-(t-amino)-2-butynyloxy]phthalimides. iosrphr.org A similar strategy can be envisioned for this compound, where the acetylenic proton reacts to form a new carbon-carbon bond, incorporating an aminoalkyl group.

The proposed mechanism for this type of Mannich reaction involves the formation of a reactive iminium cation from the condensation of formaldehyde and the amine. ijbpas.com The terminal alkyne, activated by a copper catalyst, then acts as a nucleophile, attacking the iminium ion to generate the final aminoacetylenic derivative. ijbpas.com

Table 3: Representative Mannich Reaction for Aminoacetylenic Phthalimide Analogs

EntryAcetylenic PrecursorAmineCatalystProductReference
1N-(propargyloxy)phthalimidePyrrolidineCuprous ChlorideN-[4-(Pyrrolidin-1-yl)-2-butynyloxy]phthalimide iosrphr.org
2N-(propargyloxy)phthalimidePiperidineCuprous ChlorideN-[4-(Piperidin-1-yl)-2-butynyloxy]phthalimide iosrphr.org
32-(prop-2-yn-1-yl)pyrrolidine-1,3-dionePyrrolidineCuprous ChlorideN-[4-(1-pyrrolidnyl)-2-butynyl]pyrrolide-1,3-dione researchgate.net

Chemical Reactivity and Functionalization Strategies

Phthalimide (B116566) Cleavage and Amine Liberation

The phthalimide group in N-(3-butynyl)phthalimide serves as a stable protecting group for a primary amine. This protection strategy is a cornerstone of the Gabriel synthesis, a robust method for the preparation of primary amines. libretexts.orgwikipedia.orgorganic-chemistry.org The liberation of the primary amine, 3-butyn-1-amine, from the phthalimide precursor is typically achieved under specific reaction conditions that cleave the imide ring.

One of the most common and effective methods for this deprotection is hydrazinolysis, often referred to as the Ing-Manske procedure. wikipedia.orgnrochemistry.com This method involves reacting this compound with hydrazine (B178648) (N₂H₄) in a suitable solvent, such as ethanol, under reflux. The reaction proceeds via nucleophilic attack of the hydrazine on one of the carbonyl carbons of the phthalimide ring. This is followed by a series of steps that result in the formation of the desired primary amine and a stable cyclic byproduct, phthalhydrazide (B32825). nrochemistry.com The phthalhydrazide is often insoluble and can be easily removed by filtration, simplifying the purification of the liberated amine. wikipedia.org

Alternatively, acidic or basic hydrolysis can be employed to cleave the phthalimide group. libretexts.org Acidic hydrolysis, however, often requires harsh conditions, such as prolonged heating with a strong acid, which may not be compatible with the alkyne functionality. masterorganicchemistry.com Similarly, strong alkaline hydrolysis can also effect the cleavage but may be unsuitable for base-sensitive substrates. nrochemistry.com

Cleavage Method Reagent Byproduct Conditions
Hydrazinolysis (Ing-Manske)Hydrazine (N₂H₄)PhthalhydrazideMild, neutral (refluxing ethanol)
Acidic HydrolysisStrong acid (e.g., HCl)Phthalic acidHarsh (prolonged heating)
Basic HydrolysisStrong base (e.g., NaOH)Phthalate saltHarsh

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry" Applications

The terminal alkyne group of this compound is readily available for participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This reaction is a premier example of "click chemistry," a class of reactions known for their high efficiency, reliability, and selectivity. organic-chemistry.org The CuAAC reaction facilitates the formation of a stable 1,2,3-triazole ring by covalently linking an alkyne with an azide (B81097).

The generally accepted mechanism for the CuAAC reaction involves the in situ formation of a copper(I) acetylide intermediate from the terminal alkyne, in this case, this compound. nih.gov This copper acetylide then reacts with an azide in a stepwise manner, proceeding through a six-membered copper metallacycle intermediate. organic-chemistry.org Subsequent rearrangement and protonolysis yield the 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst. organic-chemistry.org The reaction is characterized by a significant rate acceleration compared to the uncatalyzed thermal cycloaddition and exhibits high regioselectivity, exclusively affording the 1,4-isomer. organic-chemistry.org The phthalimide moiety is generally stable under these reaction conditions and does not interfere with the cycloaddition.

The ability of this compound to undergo CuAAC reactions makes it a valuable tool for molecular hybridization and the synthesis of compound libraries. researchgate.netnih.gov By reacting this compound with a diverse range of azide-containing molecules, complex structures with a triazole linker can be readily assembled. This strategy has been employed to create hybrid molecules that combine the structural features of phthalimides with other pharmacophores or functional groups. The resulting triazole ring is not merely a linker but can also contribute to the biological activity of the final compound. This approach allows for the rapid generation of a multitude of new chemical entities for screening in drug discovery and materials science. researchgate.net

The efficiency of the CuAAC reaction with this compound can be influenced by several factors, and optimization of the reaction conditions is often necessary to achieve high yields. nih.govjenabioscience.com Key parameters include the choice of the copper(I) source, the ligand, the solvent, and the temperature.

Commonly used copper(I) sources include CuI, CuBr, or the in situ reduction of a copper(II) salt, such as CuSO₄, with a reducing agent like sodium ascorbate. nih.gov The addition of a ligand can stabilize the copper(I) oxidation state and accelerate the reaction. jenabioscience.com N-heterocyclic carbenes (NHCs) have emerged as highly effective ligands in this context. nih.gov The solvent system can also play a crucial role, with a variety of organic solvents and aqueous mixtures being employed. mdpi.com

Parameter Common Variations Effect on Reaction
Copper Source CuI, CuBr, CuSO₄/Sodium AscorbateInfluences catalyst activity and solubility.
Ligand N-Heterocyclic Carbenes (NHCs), Tris(benzyltriazolylmethyl)amine (TBTA)Stabilizes Cu(I), prevents catalyst degradation, and can accelerate the reaction.
Solvent Dichloromethane, THF, DMF, t-BuOH/H₂OAffects solubility of reactants and catalyst, can influence reaction rate.
Temperature Room temperature to mild heatingCan increase reaction rate, but may lead to side reactions if too high.

Coordination Chemistry and Metal Complex Formation

The alkyne functionality of this compound can also act as a ligand for transition metals, leading to the formation of organometallic complexes.

While the direct synthesis of a dicobaltatetrahedrane complex with this compound has not been explicitly detailed, the synthesis of a closely related complex using the internal alkyne N-(2-butynyl)phthalimide has been reported. mdpi.com This reaction involves the treatment of dicobalt octacarbonyl, [Co₂(CO)₈], with an equimolar amount of the alkyne ligand in a solvent like heptane. mdpi.comresearchgate.net This reaction typically proceeds with the evolution of carbon monoxide and the formation of a stable complex, [Co₂(CO)₆(μ-alkyne)], where the alkyne bridges the two cobalt atoms in a tetrahedral framework. mdpi.com

Given the similarity in structure, it is anticipated that this compound would react in a similar fashion with [Co₂(CO)₈] to yield the corresponding dicobaltatetrahedrane complex. The reaction of the related propargyl phthalimide with [Co₂(CO)₈] has also been investigated, further suggesting the feasibility of this transformation. researchgate.net These cobalt-alkyne complexes are of interest for their potential applications in catalysis and bioorganometallic chemistry. mdpi.com

Characterization of Organometallic Complexes

The comprehensive characterization of organometallic complexes derived from this compound is crucial for elucidating their structural and electronic properties. A suite of spectroscopic and analytical techniques is typically employed to confirm the successful coordination of the phthalimide ligand to the metal center and to define the geometry and bonding within the complex. While detailed research findings on a wide array of this compound-metal complexes are not extensively documented in publicly accessible literature, the characterization of analogous organometallic compounds, such as those derived from similar N-alkynylphthalimides, provides a clear framework for the expected analytical data.

The characterization process generally involves a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry (MS), alongside single-crystal X-ray diffraction for definitive structural analysis.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental tools for characterizing the organic ligand framework within the organometallic complex. Upon coordination to a metal, shifts in the resonance of protons and carbons near the alkyne and phthalimide moieties are expected. For instance, in a study of a related compound, (μ₂-η⁴-N-(2-Butynyl)phthalimide)(hexacarbonyl)dicobalt, ¹H NMR spectroscopy in CDCl₃ showed distinct signals for the methyl and methylene (B1212753) protons of the butynyl group, as well as the aromatic protons of the phthalimide ring. Similarly, ¹³C NMR would confirm the presence of the alkyne, carbonyl, and aromatic carbons, with potential shifts indicating metal-ligand interaction.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the vibrational modes of the functional groups within the complex. The characteristic stretching frequencies of the terminal alkyne (C≡C-H) and the carbonyl groups (C=O) of the phthalimide are of primary interest. Coordination of the alkyne to a metal center would lead to a significant shift in the ν(C≡C) band to a lower frequency. For the aforementioned dicobalt complex of N-(2-butynyl)phthalimide, IR spectra in cyclohexane (B81311) revealed characteristic bands for the terminal carbonyl ligands and the imide function.

Mass Spectrometry (MS): Mass spectrometry provides essential information about the molecular weight of the organometallic complex, confirming its formation and stoichiometry. Techniques such as Electrospray Ionization (ESI-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized to determine the mass-to-charge ratio of the parent ion and its fragmentation pattern, further corroborating the proposed structure. nih.govspectrabase.comspectrabase.com

Crystallographic Analysis:

Illustrative Data:

Table 1: Illustrative ¹H NMR Data for an N-Alkynylphthalimide Organometallic Complex

Proton Assignment Chemical Shift (δ, ppm)
CH₃2.5 (s)
CH₂4.5 (s)
Aromatic-H7.7-7.9 (m)

Table 2: Illustrative IR Spectroscopic Data for an N-Alkynylphthalimide Organometallic Complex

Functional Group Vibrational Mode Frequency (cm⁻¹)
Carbonyl (CO)Terminal Stretch2000-2100
Imide (C=O)Symmetric Stretch~1715
Imide (C=O)Asymmetric Stretch~1770
Alkyne (C≡C)Coordinated Stretch~1600

It is important to note that the exact values in these tables would vary depending on the specific metal center, its oxidation state, and the other ligands present in the coordination sphere of a this compound complex. Further research is required to synthesize and fully characterize a broader range of organometallic complexes of this compound to populate such data tables with specific experimental findings.

Applications in Advanced Materials and Analytical Chemistry

Integration into Chromatographic Stationary Phases

N-(3-Butynyl)phthalimide serves as a key intermediate in the preparation of custom stationary phases for High-Performance Liquid Chromatography (HPLC), particularly for amino-based columns. researchgate.nettandfonline.com These phases are synthesized by chemically bonding the molecule to a silica (B1680970) support, offering alternative selectivity in chromatographic separations. researchgate.net

The synthesis of amino-based stationary phases for HPLC can be achieved using this compound as a precursor. researchgate.net The process involves covalently attaching the molecule to a silica surface. researchgate.netresearchgate.net This method provides a route to create stationary phases where the terminal alkyne of the butynyl group is anchored to the support. The phthalimide (B116566) group serves as a protected form of a primary amine, which can later be cleaved to expose the amino functionality, resulting in an amino-based column. researchgate.net The successful bonding of the organic moiety is typically confirmed through various analytical techniques, including elemental analysis and advanced spectroscopy. researchgate.netresearchgate.net

A common method for attaching this compound to a silica surface is through a two-step silanization/hydrosilation process. researchgate.net

Silanization: The process begins with the creation of a silica hydride (Si-H) surface. This is achieved by reacting standard silica gel with a silanizing agent like triethoxysilane. researchgate.net This initial step is crucial as it replaces the surface silanol (B1196071) (Si-OH) groups with reactive silicon-hydride bonds, significantly reducing the number of residual silanols that can cause undesirable interactions with basic analytes. researchgate.net

Hydrosilation: The terminal alkyne of this compound is then reacted with the silica hydride surface. researchgate.netresearchgate.net This reaction, often initiated by a free radical or platinum catalyst, forms a stable silicon-carbon bond, covalently linking the phthalimide derivative to the silica support. tandfonline.com This hydrosilation step allows for the modification of the silica hydride surface, tailoring its chemical properties for specific chromatographic applications. researchgate.net

Once synthesized, the this compound-modified stationary phases, and the subsequent amino phases derived from them, undergo rigorous chromatographic evaluation to determine their performance and separation characteristics. researchgate.net The evaluation involves testing the columns with a variety of analyte classes to understand their retention mechanisms and selectivity. researchgate.netresearchgate.net For instance, the performance of these phases has been assessed through sugar analysis. researchgate.net Further evaluations have used a range of compounds to probe the capabilities of the new stationary phases. researchgate.netresearchgate.net

Table 1: Analytes Used for Chromatographic Evaluation

Analyte Class Specific Compounds Tested
Amino Acids Phenylthiohydantoin (PTH) amino acids
Nucleic Acids Various nucleic acids
Alkaloids Theophylline-related compounds
Amines Anilines, Choline, Tobramycin
Acids Benzoic acid compounds

This table summarizes the types of compounds used to evaluate the chromatographic performance of stationary phases modified with this compound and its derivatives. researchgate.netresearchgate.net

Functionalization of Electronic Devices

The reactive alkyne group of this compound makes it a suitable candidate for the surface functionalization of electronic components through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click" chemistry reaction. This approach has been explored in the development of advanced organic electrochemical transistors (OECTs). acs.org

This compound has been used in the interface engineering of "clickable" OECTs. acs.orgacs.org In this context, researchers developed OECTs based on an azide-derivatized conducting polymer, PEDOT-N₃. acs.org The azide (B81097) groups on the polymer surface serve as anchor points for alkyne-containing molecules. The "electro-clicking" of this compound onto these PEDOT-N₃ OECTs was performed to modify the device surface and study the effects on its electronic properties. acs.org This functionalization allows for the precise modification of the transistor's channel, which is a critical component for developing biosensing devices. acs.orgnih.gov

The modification of OECTs with this compound via click chemistry has yielded mixed results regarding device performance. In one study, the clicking of this compound onto two-layer transistors resulted in a significant decrease in current values, indicating a negative impact on the transistor's performance. acs.orgnih.gov

Conversely, another study involving PEDOT-N₃ OECTs showed that the devices remained fully functional after the click reaction with this compound. acs.org The transistors maintained their performance after the functionalization process, demonstrating high stability and the potential for modifying their surfaces with desired molecules without compromising their electronic features. acs.org This stability is crucial for the development of reliable OECT-based biosensors. nih.gov

Table 2: Effect of this compound "Click" Modification on OECT Performance

OECT Architecture Performance Outcome Reference
Two-layer transistors Abrupt diminution of current values; performance negatively affected. acs.orgnih.gov
PEDOT-N₃ OECTs Transistors remained fully functional; high stability and robustness observed. acs.org

This table summarizes the reported impact on the performance of Organic Electrochemical Transistors (OECTs) after surface modification with this compound via click chemistry.

Role as Electrolyte Additives in Energy Storage Systems

The development of high-performance lithium-ion batteries (LIBs) is critically dependent on the stability and composition of the electrolyte. Electrolyte additives play a crucial role in enhancing battery performance, particularly in stabilizing the solid electrolyte interphase (SEI) layer that forms on the anode surface. This compound has been identified as a compound of interest in this area, particularly for its potential to improve the performance of silicon anode-based LIBs. iitkgp.ac.in Its unique molecular structure, featuring both a phthalimide group and a terminal alkyne, makes it a candidate for creating a stable and effective SEI layer.

Computational Screening for Lithium-ion Battery Applications

Computational screening has emerged as a powerful, cost-effective, and rapid method for identifying promising new molecules for various applications, including as electrolyte additives in LIBs. chemmethod.comarxiv.org This approach uses theoretical calculations, such as those based on density functional theory (DFT), to predict the electrochemical properties of candidate molecules before undertaking expensive and time-consuming experimental synthesis and testing. chemmethod.comchemmethod.com

In the search for superior SEI-forming additives, computational studies have been conducted to evaluate a range of phthalimide derivatives. chemmethod.comchemmethod.com The primary goal of such screening is to identify additives that are reduced at a higher potential than the bulk electrolyte solvents (like ethylene (B1197577) carbonate, EC, or propylene (B89431) carbonate, PC), allowing them to form a stable SEI layer on the anode surface. chemmethod.com This protective layer prevents the continuous decomposition of the electrolyte, which is essential for long-term battery cycling stability. This compound has been included in these theoretical evaluations to assess its suitability as an SEI-forming additive. iitkgp.ac.inchemmethod.com

Analysis of Frontier Orbital Energies and Redox Potentials for Additive Performance

The performance of an electrolyte additive is closely linked to its electronic properties, specifically its frontier molecular orbital energies: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemmethod.com These parameters are critical in predicting the electrochemical behavior of a molecule. researchgate.net

For an SEI-forming additive to be effective, it should have a LUMO energy level that is lower than that of the electrolyte solvents. This ensures the additive is preferentially reduced on the anode surface during the initial charging cycles. chemmethod.com Conversely, the additive's HOMO energy level should be higher than that of the solvent, indicating greater stability against oxidation at the cathode. chemmethod.com

A computational study screening various phthalimide derivatives calculated the frontier orbital energies for these compounds. chemmethod.com The findings for a butynyl-substituted phthalimide, identified in the study as N-(2-Butynyl)phthalimide, provide key insights into its potential performance. chemmethod.com According to the study, all the evaluated phthalimide derivatives, including the butynyl variant, possess lower LUMO energy levels than the common electrolyte solvents EC and PC. chemmethod.com This suggests that they are expected to be reduced before the solvent, a primary requirement for an effective SEI-forming additive. chemmethod.com

The specific calculated values highlight this potential.

Calculated Frontier Orbital Energies (eV)
CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
N-(2-Butynyl)phthalimide-7.41-2.594.82
Ethylene Carbonate (EC)-8.490.719.20
Propylene Carbonate (PC)-8.460.759.21
Vinylene Carbonate (VC)-7.13-0.017.12
Data sourced from a computational study on phthalimide derivatives. chemmethod.com

The lower LUMO energy of N-(2-Butynyl)phthalimide (-2.59 eV) compared to EC (0.71 eV) and PC (0.75 eV) supports its ability to be preferentially reduced. chemmethod.com While its HOMO energy (-7.41 eV) is higher than that of EC and PC, indicating it is more susceptible to oxidation, it is lower than that of the common additive vinylene carbonate (VC), suggesting potentially different behavior at the cathode. chemmethod.com The study concluded that based on frontier orbital energies, redox potentials, and binding energies, phthalimide derivatives are promising candidates for SEI-forming additives on graphite (B72142) anodes. chemmethod.comchemmethod.com

Biological and Medicinal Chemistry Research Applications

Design and Synthesis of Biologically Active Conjugates

The unique structure of N-(3-Butynyl)phthalimide, featuring a terminal alkyne and a phthalimide (B116566) moiety, makes it a valuable precursor for creating complex biologically active molecules.

This compound is utilized in the synthesis of alkynyl-substituted furanopyrimidine nucleoside analogues, which have been investigated for their antiviral properties. rsc.org In a synthetic strategy aimed at combining two active units—a p-alkylphenyl group at C-6 and an alkyne substituent for improved bioavailability—researchers have successfully incorporated this compound. rsc.org The synthesis involves a Sonogashira coupling reaction between a 5-iodofuropyrimidine intermediate and this compound, catalyzed by palladium(0) and copper(I). rsc.orgnih.gov This methodology allows for the introduction of the phthalimidoethyl group at the 5-position of the furopyrimidine core. rsc.org

A series of these 5-alkynylfuropyrimidine derivatives were synthesized and evaluated for their antiviral activity against a range of DNA and RNA viruses. researchgate.net Certain compounds, particularly those featuring a p-pentylphenyl group, demonstrated selective activity against the varicella-zoster virus (VZV). researchgate.net The protected amine of the phthalimide group also presents an opportunity for further chemical modifications. nih.gov

Table 1: Antiviral Activity of Selected Alkynylfuropyrimidine Derivatives

Compound Virus Cell Culture EC₅₀ (µM)

EC₅₀ represents the concentration of a drug that gives a half-maximal response. Data sourced from antiviral assays on a broad spectrum of viruses. researchgate.net

The phthalimide structure is a recognized scaffold for developing enzyme inhibitors, and this compound serves as a key starting material for some of these.

Matrix Metalloproteinase-13 (MMP-13) Inhibitors : MMP-13 is a zinc-dependent endopeptidase involved in disorders like osteoarthritis and cancer. nih.gov this compound is used as a commercially available alkyne to synthesize a series of phthalimide derivatives aimed at inhibiting MMP-13. nih.gov These derivatives are created via a click reaction (copper-catalyzed azide-alkyne cycloaddition) between the alkyne of this compound and various azide-containing molecules. The resulting triazole-linked phthalimides have shown inhibitory activity against MMP-13, and researchers have explored how different substitution patterns on the phthalimide ring affect potency and selectivity. nih.gov The carbonyl groups of the phthalimide are thought to increase affinity for the enzyme's active site through hydrogen bonding. nih.gov

Cytosolic Phospholipase A2 (cPLA2) Inhibitors : The enzyme cytosolic phospholipase A2 is a target for developing anti-inflammatory drugs. google.comnih.gov this compound, referred to by its chemical name 2-(3-butynyl)-1-H-isoindole-1,3-(2H)-dione, is a documented intermediate in the synthesis of compounds that act as inhibitors of cPLA2. google.comgoogle.com The preparation of these inhibitors leverages the butynyl group for further chemical elaboration to build the final, more complex inhibitory molecule. google.com

The copper-catalyzed azide-alkyne cycloaddition, a cornerstone of "click chemistry," is frequently used with this compound to create hybrid molecules containing both a phthalimide and a 1,2,3-triazole ring. This approach allows for the efficient linking of the phthalimide scaffold to various other chemical fragments, generating libraries of novel compounds with potential therapeutic applications. nih.govnih.gov

These hybrid molecules have been explored for a range of biological activities, including anticancer and anti-SARS-CoV-2 effects. nih.govnih.gov For instance, a series of phthalimide-triazole hybrids were designed and synthesized, showing potent and selective cytotoxicity against specific cancer cell lines, such as MCF-7 (human breast adenocarcinoma) and HepG2 (human liver cancer). nih.gov In some cases, these compounds have also been evaluated for their ability to inhibit key enzymes like epidermal growth factor receptor (EGFR). nih.gov The modular nature of the synthesis allows for systematic modifications to study structure-activity relationships (SAR), leading to the optimization of lead compounds. nih.govtandfonline.com

Table 2: Example of a Phthalimide-Triazole Hybrid and its Biological Target

Compound Linker Terminal Fragment Biological Target IC₅₀
6f 1,2,3-Triazole & Amide Disubstituted Phenyl Ring EGFR 79 nM

IC₅₀ is the half maximal inhibitory concentration. EGFR is the Epidermal Growth Factor Receptor. ICAM-1 is the Intercellular Adhesion Molecule-1. Data from studies on phthalimide-triazole hybrids. nih.govtandfonline.com

Probing Biological Systems and Molecular Interactions

The terminal alkyne group of this compound is a "clickable" handle, making it a valuable tool for chemical biology and proteomics to investigate complex biological processes.

While direct use of this compound as a probe is not extensively documented in the provided context, its structure is archetypal for the design of activity-based probes. The terminal alkyne allows for its attachment to reporter tags (like fluorescent dyes or biotin) after it has interacted with its biological target. This strategy is central to chemical proteomics. nih.gov For example, similar scaffolds derivatized with a "clickable" functionality have been used to create probes that label native carrier protein motifs in nonribosomal peptide synthetases (NRPSs). nih.gov Isothiocyanates, another class of compounds, have also been employed as molecular probes in chemical proteomics to identify new target profiles for bioactive compounds in cancer cells. nih.govmdpi.com The principle of using a reactive group to tag, identify, and study protein interactions is a cornerstone of modern proteomics research. nih.govepo.org

The alkyne function of this compound can be used to form organometallic complexes, and the DNA binding properties of these derivatives have been a subject of investigation. Specifically, N-(2-propynyl)phthalimide, a close structural analogue, reacts with dicobalt octacarbonyl to form a [N-(2-propynyl)phthalimide]hexacarbonyldicobalt complex (Co-Phthal). acs.orgresearchgate.netmdpi.com

Studies on this and related cobalt-alkyne complexes have been conducted to determine their cytotoxicity and their ability to interact with DNA. acs.orgacs.org While these complexes were found to be cytotoxic to human breast cancer cells, a direct correlation between DNA-binding efficiency and cytotoxicity was not established. acs.org Interestingly, the dicobalt octacarbonyl cluster itself showed the strongest DNA interaction, suggesting that the binding of the derived complexes to DNA is primarily mediated by the cobalt portion of the molecule. acs.org These investigations help to elucidate the mode of action for this class of organometallic compounds, indicating that mechanisms other than direct DNA binding, such as COX inhibition, may play a more significant role in their biological activity. acs.org

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
2-(3-butynyl)-1-H-isoindole-1,3-(2H)-dione
Alkynylfuropyrimidine
p-Alkylphenyl
p-Pentylphenyl
Varicella-zoster virus
5-Iodofuropyrimidine
N-(2-propynyl)phthalimide
[N-(2-propynyl)phthalimide]hexacarbonyldicobalt (Co-Phthal)
Dicobalt octacarbonyl
N-(2-butynyl)phthalimide
Biotin
Isothiocyanates
Epidermal growth factor receptor (EGFR)
1,2,3-Triazole
Azide (B81097)
Matrix Metalloproteinase-13 (MMP-13)

Pharmacological Potential and Therapeutic Target Exploration

The inherent biological activity of the phthalimide scaffold has prompted extensive research into its derivatives for various therapeutic applications.

Phthalimide derivatives have demonstrated a broad spectrum of antimicrobial activities. ajpamc.com Studies have shown their effectiveness against both Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.gov

A notable study investigated the antifungal properties of six N-substituted phthalimides, including the closely related isomer N-(2-butynyl)phthalimide, against pathogenic Candida species. nih.govnih.gov Among the tested compounds, N-butylphthalimide (NBP) emerged as the most potent derivative, exhibiting significant activity against both fluconazole-sensitive and fluconazole-resistant strains of Candida albicans and Candida parapsilosis. nih.govresearchgate.net The minimum inhibitory concentration (MIC) for NBP was determined to be 100 µg/ml for these resistant strains. nih.gov Research on other phthalimide esters has identified activity against C. tropicalis and C. albicans with MIC values of 128 µg/mL, suggesting the fungicidal mechanism may involve interference with ergosterol (B1671047) in the fungal cell membrane. nih.gov

Table 2: Antifungal Activity of N-butylphthalimide (NBP)

OrganismStrain TypeMinimum Inhibitory Concentration (MIC)
Candida albicansFluconazole-Resistant100 µg/ml
Candida parapsilosisFluconazole-Resistant100 µg/ml
Data derived from studies on N-substituted phthalimides. nih.gov

Biofilm formation is a key virulence factor for many pathogenic microbes, including Candida species, contributing to persistent infections and drug resistance. Phthalimide derivatives have shown promise as inhibitors of this process.

In a comprehensive study, N-butylphthalimide (NBP), a structural analog of this compound, was found to be a potent inhibitor of biofilm formation. nih.gov At sub-inhibitory concentrations (10–50 µg/ml), NBP effectively and dose-dependently inhibited biofilm development in both fluconazole-resistant and sensitive strains of C. albicans and C. parapsilosis. nih.govresearchgate.net This anti-biofilm activity was not limited to fungi; NBP also suppressed biofilm formation in pathogenic bacteria such as uropathogenic Escherichia coli, Staphylococcus epidermidis, and Staphylococcus aureus. nih.govnih.gov

Mechanistic studies revealed that NBP's efficacy stems from its ability to interfere with fungal morphogenesis. The compound significantly inhibited hyphal formation and cell aggregation in C. albicans. nih.govnih.gov Gene expression analysis confirmed these observations, showing that treatment with NBP led to a significant downregulation of key genes essential for hyphal growth and biofilm formation, namely ECE1, HWP1, and UME6. nih.govnih.govresearchgate.net

The phthalimide structure has been explored for its potential to modulate central nervous system (CNS) activity. Research has focused on its role in inhibiting key enzymes like monoamine oxidase (MAO) and cholinesterase, as well as its effects on physiological parameters.

A series of N-[4-(t-amino)-2-butynyloxy] phthalimides, which are derivatives based on a butynyl phthalimide structure, were synthesized and evaluated for MAO inhibitory activity. iosrphr.org These compounds were tested in animal models for their ability to reverse the effects of reserpine, a substance that depletes monoamines and induces symptoms like motor activity depression, palpebral ptosis (eyelid drooping), and changes in rectal temperature. The phthalimide derivatives demonstrated activity similar to harmaline (B1672942), a known MAO-A inhibitor. iosrphr.orgresearchgate.net They significantly antagonized the reserpine-induced depression of motor activity and reversed palpebral ptosis, effects attributed to the inhibition of MAO-A, which prevents the breakdown of neurotransmitters like noradrenaline. iosrphr.org Furthermore, the compounds counteracted the hypothermic effects of reserpine, with some derivatives showing potency equal to or greater than harmaline. iosrphr.org

Other research has shown that different phthalimide derivatives can act as GABA uptake inhibitors, leading to anxiolytic and antinociceptive (pain-reducing) effects in mice, further highlighting the diverse neuropharmacological potential of this chemical class. researchgate.net

Table 3: Neuropharmacological Effects of an N-[4-(t-amino)-2-butynyloxy] phthalimide Derivative (Compound 4)

TestTreatment GroupResult
Spontaneous Motor ActivityReserpineDepression of motor activity
Reserpine + Compound 4Significant antagonism of depression
Palpebral PtosisReserpineComplete ptosis
Reserpine + Compound 4Complete antagonism of ptosis
Rectal TemperatureReserpineHypothermia
Reserpine + Compound 4Reversal of hypothermia (more potent than harmaline)
Data from a comparative study with harmaline in reserpinized rats. iosrphr.org

The potential of phthalimide derivatives as anticancer agents is an active area of research, with studies focusing on their ability to induce programmed cell death, or apoptosis, in cancer cells.

One study detailed the synthesis of 1,3-thiazole incorporated phthalimide derivatives and evaluated their cytotoxic effects on various human cancer cell lines. nih.gov Several of these compounds exhibited potent activity. For instance, compound 5b was highly effective against the MCF-7 breast cancer cell line with an IC₅₀ value of 0.2 µM. Other derivatives showed strong cytotoxicity against MDA-MB-468 (breast cancer) and PC-12 (pheochromocytoma) cells with IC₅₀ values of 0.6 µM and 0.43 µM, respectively. nih.gov The mechanism of action was linked to the induction of apoptosis via the intrinsic pathway. This was confirmed by observations of DNA fragmentation, increased caspase-3 activity, and the modulation of key apoptosis-regulating proteins, such as the upregulation of BAX and downregulation of BCL-2. nih.gov

In another line of research, triterpenoid (B12794562) phthalimides were developed and shown to induce apoptosis in CCRF-CEM leukemia cells in a concentration-dependent manner. imtm.cz The apoptotic mechanism involved the depolarization of the mitochondrial membrane, a key event in the mitochondrial pathway of apoptosis. imtm.cz These findings underscore the potential of the phthalimide scaffold in the design of novel anticancer therapeutics that function by triggering apoptosis in malignant cells.

Table 4: Cytotoxic Activity (IC₅₀) of Thiazole-Incorporated Phthalimide Derivatives

CompoundCancer Cell LineIC₅₀ (µM)
5bMCF-7 (Breast)0.2 ± 0.01
5kMDA-MB-468 (Breast)0.6 ± 0.04
5gPC-12 (Pheochromocytoma)0.43 ± 0.06
Data from a study on synthetic 1,3-thiazole incorporated phthalimide derivatives. nih.gov

Advanced Characterization Techniques and Computational Studies

Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental in elucidating the molecular structure and properties of N-(3-Butynyl)phthalimide. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity of atoms, Infrared (IR) and Raman spectroscopy identify characteristic functional groups, Mass Spectrometry (MS) confirms the molecular weight, and X-ray Diffraction provides definitive solid-state structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons of the phthalimide (B116566) group and the aliphatic protons of the 3-butynyl side chain. The aromatic protons typically appear as a multiplet in the downfield region, characteristic of their electron-deficient environment. The methylene (B1212753) protons adjacent to the imide nitrogen and those adjacent to the alkyne group, as well as the terminal acetylenic proton, each give rise to unique signals with specific chemical shifts and coupling patterns that confirm their connectivity.

¹H NMR Chemical Shifts (Predicted) ¹³C NMR Chemical Shifts (Predicted)
Proton Chemical Shift (ppm)
Aromatic-H7.70 - 7.85 (m, 4H)
-CH₂-N~3.9 (t)
-CH₂-C≡~2.5 (dt)
≡C-H~2.0 (t)

Note: The data in this table is based on typical chemical shift values for similar structural motifs and should be considered as predictive. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is employed to identify the characteristic functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays prominent absorption bands that are diagnostic of its key structural features. The most characteristic peaks include the strong symmetric and asymmetric stretching vibrations of the carbonyl (C=O) groups of the imide ring. Additionally, the spectrum reveals the stretching vibration of the terminal alkyne (≡C-H) and the carbon-carbon triple bond (C≡C). Aromatic C-H and C=C stretching vibrations, as well as aliphatic C-H stretching and bending vibrations from the butynyl chain, are also readily identifiable.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C≡C triple bond, being a relatively non-polar bond, often gives a strong signal in the Raman spectrum, which can be weak in the IR spectrum. This makes Raman spectroscopy particularly useful for confirming the presence of the alkyne functionality.

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
≡C-H Stretch~3300Medium
Aromatic C-H Stretch3050 - 3100Medium-Weak
Aliphatic C-H Stretch2850 - 2960Medium
C≡C Stretch~2120Weak (IR), Strong (Raman)
C=O Asymmetric Stretch~1770Strong
C=O Symmetric Stretch~1715Strong
Aromatic C=C Stretch1450 - 1600Medium

Note: The data in this table represents typical wavenumber ranges for the indicated functional groups.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. The molecular formula of this compound is C₁₂H₉NO₂, corresponding to a molecular weight of approximately 199.21 g/mol . spectrabase.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition.

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for N-substituted phthalimides involve cleavage of the bond between the nitrogen and the alkyl chain, as well as fragmentation of the alkyl chain itself. The phthalimide moiety often forms a stable fragment.

X-ray Diffraction for Solid-State Structural Determination

Chromatographic and Electrochemical Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of organic compounds. For this compound, a reversed-phase HPLC method would typically be employed. In this setup, a non-polar stationary phase (such as a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

Computational Chemistry Approaches

Computational chemistry offers valuable tools for predicting and understanding the chemical behavior of molecules like this compound at an atomic level, thus guiding experimental work and accelerating research.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to calculate various molecular properties and to predict the reactivity of organic compounds.

For this compound, DFT calculations could be utilized to determine its optimized molecular geometry, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.

Furthermore, DFT can be used to calculate reactivity descriptors like electronegativity, chemical hardness, and the Fukui function. These descriptors help in identifying the most reactive sites within the molecule for electrophilic and nucleophilic attacks. For instance, the terminal alkyne group in this compound is expected to be a site of significant reactivity, which can be quantitatively assessed through DFT.

Table 2: Hypothetical DFT-Calculated Properties of this compound

PropertySignificance
Optimized Geometry Provides bond lengths, bond angles, and dihedral angles in the lowest energy conformation.
HOMO Energy Relates to the electron-donating ability of the molecule.
LUMO Energy Relates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap Indicates chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP) Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack.
Vibrational Frequencies Can be compared with experimental spectroscopic data to confirm the structure.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. thaiscience.infotandfonline.com This method is extensively used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. nih.govmdpi.com

Given that various phthalimide derivatives have shown a wide range of biological activities, molecular docking could be employed to screen this compound against various protein targets to predict its potential bioactivity. nih.govacs.orgredalyc.org The process involves placing the 3D structure of this compound into the binding site of a target protein and calculating the binding affinity, often expressed as a docking score or binding energy.

The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, can be visualized and analyzed. For example, the phthalimide group could act as a hydrogen bond acceptor, while the butynyl chain could engage in hydrophobic interactions within a protein's active site.

Table 3: Key Aspects of Molecular Docking Studies for this compound

AspectDescription
Target Protein Selection Based on known biological activities of similar phthalimide derivatives.
Ligand Preparation Generation of the 3D structure of this compound and optimization of its geometry.
Docking Simulation Using software like AutoDock or MOE to predict the binding mode and affinity. thaiscience.info
Binding Affinity (Docking Score) A numerical value indicating the strength of the protein-ligand interaction.
Interaction Analysis Identification of key amino acid residues involved in binding.

Before a compound can be considered a potential drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET prediction provides a rapid and cost-effective way to assess the drug-like properties of a molecule at the early stages of drug discovery. globalhealthsciencegroup.comnih.govglobalhealthsciencegroup.comresearchgate.net

For this compound, various computational tools and web servers can be used to predict its ADMET profile. These predictions are often based on the molecule's physicochemical properties and established quantitative structure-activity relationship (QSAR) models.

Key parameters that can be predicted include:

Absorption: Oral bioavailability, intestinal absorption, and skin permeability. Compliance with rules like Lipinski's Rule of Five is often assessed. globalhealthsciencegroup.com

Distribution: Plasma protein binding and blood-brain barrier penetration.

Metabolism: Prediction of metabolic stability and the potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Prediction of the route and rate of elimination from the body.

Toxicity: Prediction of potential toxicities such as mutagenicity, carcinogenicity, and hepatotoxicity. globalhealthsciencegroup.comresearchgate.net

Table 4: Predicted ADMET Properties for a Hypothetical Phthalimide Derivative

ADMET PropertyPredicted Value/ClassificationImplication for Drug-Likeness
Molecular Weight < 500 g/mol Good for absorption
LogP (Lipophilicity) < 5Optimal for membrane permeability
Hydrogen Bond Donors < 5Favorable for absorption
Hydrogen Bond Acceptors < 10Favorable for absorption
Oral Bioavailability HighSuitable for oral administration
Ames Mutagenicity Non-mutagenicLow risk of genetic damage
Hepatotoxicity Low riskReduced potential for liver damage

These in silico predictions for this compound would provide valuable preliminary data on its potential as a therapeutic agent, helping to guide further experimental validation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(3-Butynyl)phthalimide, and how do reaction conditions influence yield?

  • Answer : Alkylation of phthalimide with 3-bromobut-1-yne (or equivalent reagents) under basic conditions (e.g., Na₂CO₃/K₂CO₃) in polar aprotic solvents (DMF, DMSO) at elevated temperatures (80–100°C) is a common approach. Reaction time, stoichiometry, and solvent choice critically impact yield. For example, in analogous syntheses of N-(5-Bromopentyl)phthalimide, DMF at 80°C with Na₂CO₃ achieved >90% purity . Optimization via TLC or HPLC monitoring is recommended to minimize side reactions (e.g., alkyne dimerization).

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm the alkyne proton (δ ~2.0–3.0 ppm) and phthalimide carbonyl signals (δ ~168–170 ppm).
  • FT-IR : Peaks at ~2100 cm⁻¹ (C≡C stretch) and ~1700 cm⁻¹ (imide C=O).
  • X-ray crystallography : Resolves spatial arrangement and bond angles, as demonstrated for N-[2-(phenylseleno)ethyl]phthalimide monoclinic crystals .
  • Elemental analysis : Validates purity (>95% by HPLC or combustion analysis) .

Q. How does the butynyl group influence the reactivity of this compound in subsequent transformations?

  • Answer : The terminal alkyne enables click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) for bioconjugation or polymer synthesis. It also participates in Sonogashira cross-coupling with aryl halides to generate extended π-systems. The electron-withdrawing phthalimide group enhances electrophilicity, facilitating nucleophilic substitutions (e.g., thiol- or amine-mediated alkylations) .

Advanced Research Questions

Q. How can computational chemistry approaches, such as DFT calculations, predict the electronic properties and reactivity of this compound?

  • Answer : Density Functional Theory (DFT) models the HOMO/LUMO energy gaps, electrostatic potential surfaces, and Fukui indices to predict nucleophilic/electrophilic sites. For example, studies on N-(2-bromoethyl)phthalimide revealed charge localization on the bromine atom, guiding reactivity in SN2 reactions . Comparative analyses with experimental UV-Vis or NMR data validate computational predictions .

Q. What are the mechanistic insights into the base-catalyzed degradation of this compound derivatives?

  • Answer : Under strong basic conditions (e.g., NaOH), hydrolysis of the phthalimide ring generates phthalic acid derivatives. Kinetic studies on N-(hydroxymethyl)phthalimide showed rapid degradation (>95% in 50 s at 0.18 M NaOH), with first-order dependence on hydroxide ion concentration. Stabilization strategies include pH buffering (pH < 8) or steric hindrance via bulky substituents .

Q. How can researchers address discrepancies in reported bioactivity data for this compound derivatives?

  • Answer : Discrepancies (e.g., antioxidant IC₅₀ values) often arise from assay conditions (solvent, pH) or impurities. For example, N-(4-chlorophenyl)phthalimide showed variable DPPH scavenging activity (IC₅₀ 1.40 mg/mL vs. ascorbic acid at 0.10 mg/mL) due to solvent polarity effects . Standardized protocols (e.g., ISO 10993 for cytotoxicity) and orthogonal assays (e.g., FRAP and ABTS for antioxidants) mitigate variability .

Q. In what ways can this compound serve as a precursor in the synthesis of complex ligands for coordination chemistry?

  • Answer : The alkyne moiety enables functionalization with metal-binding groups (e.g., pyridine, thiols). For instance, calix[4]arene-based oxamate ligands synthesized from bromoalkyl phthalimides exhibit high affinity for transition metals (e.g., Cu²⁺), useful in catalysis or sensor design . The phthalimide group acts as a stable protecting group during multi-step syntheses .

Key Methodological Recommendations

  • Synthesis : Optimize alkylation with inert atmospheres (N₂/Ar) to prevent alkyne oxidation .
  • Characterization : Combine XRD with Hirshfeld surface analysis to assess crystal packing and intermolecular interactions .
  • Bioactivity Testing : Use dose-response curves and molecular docking (e.g., AutoDock Vina) to correlate structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Butynyl)phthalimide
Reactant of Route 2
Reactant of Route 2
N-(3-Butynyl)phthalimide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.